molecular formula C6H12ClN5O B3048716 4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride CAS No. 1803589-30-1

4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride

Cat. No. B3048716
CAS RN: 1803589-30-1
M. Wt: 205.64
InChI Key: AHQOHGXGLHMTLI-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields such as pharmaceuticals . Piperidines, on the other hand, are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are a key part of many pharmaceutical and natural products .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Piperidines can be synthesized through several methods, including the reduction of pyridines .


Molecular Structure Analysis

Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . Piperidines, on the other hand, are six-membered rings with one nitrogen atom .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .

Scientific Research Applications

Energetic Materials

Metal-Free Detonating Substances

Due to its superior thermally robust properties, this compound has been explored as a metal-free detonating substance. Its insensitivity and promising performance make it an attractive candidate for applications in this area .

Coordination Chemistry

The compound’s unique structure, which combines a piperidine ring with a tetrazole moiety, has drawn interest in coordination chemistry. Researchers have synthesized strontium(II) complexes containing this ligand. Further investigations explore their luminescent properties and potential applications in materials science .

Safety and Hazards

Tetrazoles can be hazardous as they decompose on heating and emit toxic nitrogen fumes . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(2H-tetrazol-5-yl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O.ClH/c12-6(1-3-7-4-2-6)5-8-10-11-9-5;/h7,12H,1-4H2,(H,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQOHGXGLHMTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NNN=N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride

CAS RN

1803589-30-1
Record name 4-Piperidinol, 4-(2H-tetrazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803589-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride
Reactant of Route 2
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride
Reactant of Route 3
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride
Reactant of Route 5
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride
Reactant of Route 6
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride

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